Ethyl 2,3-dibromo-4-fluorobenzoate
Description
Significance of Halogenated Benzoate (B1203000) Esters as Synthons in Organic Chemistry
Halogenated benzoate esters are a class of organic compounds that have found considerable utility as synthons, or synthetic building blocks, in the field of organic chemistry. Their importance stems from the presence of one or more halogen atoms and an ester functional group attached to a benzene (B151609) ring. This combination of functionalities allows for a diverse range of chemical manipulations, making them valuable precursors in the synthesis of more complex molecules.
The halogen atoms (fluorine, chlorine, bromine, iodine) on the aromatic ring serve as versatile handles for various cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings utilize halogenated aromatics to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The reactivity of the halogen in these transformations generally follows the trend I > Br > Cl. The presence of two bromine atoms in Ethyl 2,3-dibromo-4-fluorobenzoate suggests the potential for sequential or double cross-coupling reactions, enabling the introduction of two different substituents.
The ester group, in this case, an ethyl ester, provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of reactions, such as amide bond formation or conversion to other functional groups. The ester itself can also direct the regioselectivity of certain reactions on the aromatic ring.
The fluorine atom in this compound is of particular interest. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. ncert.nic.in In medicinal chemistry, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. ncert.nic.in In materials science, fluorinated compounds can exhibit unique properties such as thermal stability and altered electronic characteristics.
The following table provides examples of common cross-coupling reactions where halogenated aromatics are key starting materials.
| Reaction Name | Catalyst | Coupling Partner | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium | Organoboron Reagent | C-C |
| Stille Coupling | Palladium | Organotin Reagent | C-C |
| Heck Coupling | Palladium | Alkene | C-C |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N |
Overview of Research Trajectories for Multifunctional Aromatic Compounds
The field of organic synthesis has seen a significant trend towards the development of methods for the efficient and selective synthesis of multifunctional aromatic compounds. These molecules, which possess several different functional groups, are highly valuable as they allow for the rapid construction of molecular complexity. The strategic advantage of using a multifunctional starting material like this compound lies in the ability to perform a series of selective transformations, building upon the existing scaffold.
Current research in this area focuses on several key trajectories:
Selective Functionalization: A major challenge and area of intense research is the development of catalytic systems that can selectively activate and transform one functional group in the presence of others. For a molecule like this compound, this would involve developing conditions to react one bromine atom selectively over the other, or to perform a reaction at one of the C-H positions without affecting the halogens or the ester.
One-Pot and Tandem Reactions: To improve synthetic efficiency and reduce waste, chemists are increasingly designing "one-pot" or "tandem" reaction sequences where multiple transformations occur in a single reaction vessel. A multifunctional aromatic compound is an ideal substrate for such strategies, as different reagents can be added sequentially to effect a series of selective modifications.
Late-Stage Functionalization: This concept involves introducing key functional groups at a late stage in a synthetic sequence. This approach is particularly valuable in drug discovery, where it allows for the rapid generation of a library of analogues from a common, advanced intermediate. Polyfunctional aromatics serve as excellent platforms for late-stage functionalization.
Development of Novel Reagents and Catalysts: The demand for more efficient and selective reactions has driven the development of new reagents and catalysts. This includes more active and selective palladium catalysts for cross-coupling reactions, as well as new reagents for the introduction of fluorine and other functional groups.
The table below outlines the potential sequential reactions that could be envisioned starting from a hypothetical polyhalogenated aromatic compound.
| Step | Reaction Type | Reagent | Functional Group Modified |
| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C-Br |
| 2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-Br |
| 3 | Hydrolysis | Base or Acid | Ester |
| 4 | Amide Coupling | Amine, Coupling agent | Carboxylic acid |
Contextualization of this compound within Halogenated Aromatics Research
This compound fits squarely within the ongoing research into polyhalogenated aromatic compounds. nih.gov While specific studies on this exact molecule are not prominent in the searched literature, its structure allows for informed speculation on its potential applications and the research challenges it presents.
The combination of two bromine atoms and a fluorine atom on the same aromatic ring offers a platform for investigating the interplay of electronic and steric effects in chemical reactions. The electron-withdrawing nature of the fluorine and the ester group will influence the reactivity of the bromine atoms in cross-coupling reactions. The ortho- and meta-positioning of the halogens relative to each other and to the ester group will also play a crucial role in directing the regioselectivity of further functionalization.
Research involving a molecule like this compound would likely focus on:
Selective Cross-Coupling: Investigating conditions to achieve monot- or di-substitution of the bromine atoms with high selectivity. This could involve tuning the catalyst, ligands, and reaction conditions.
Ortho-Functionalization: Exploring reactions that can selectively functionalize the C-H bond ortho to the fluorine or ester group, a challenging but highly valuable transformation.
Synthesis of Novel Heterocycles: Using the multiple reactive sites to construct complex heterocyclic systems through intramolecular cyclization reactions following initial functionalization.
Precursor to Biologically Active Molecules: Employing this compound as a starting material for the synthesis of novel drug candidates, where the fluorine and bromine atoms can be used to modulate biological activity and pharmacokinetic properties.
The table below presents the key structural features of this compound and their potential synthetic utility.
| Structural Feature | Position | Potential Synthetic Utility |
| Ethyl Ester | C1 | Hydrolysis to carboxylic acid, directing group |
| Bromine | C2 | Cross-coupling, lithiation |
| Bromine | C3 | Cross-coupling, lithiation |
| Fluorine | C4 | Modulator of electronic properties, potential directing group |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dibromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(12)8(11)7(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGMAIWHJTUYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2,3 Dibromo 4 Fluorobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides, particularly those with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.comcsbsju.edu
Reactivity of Bromine and Fluorine Substituents in SNAr Processes
In SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org This counterintuitive order is a direct consequence of the reaction mechanism. wyzant.com The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. stackexchange.comwyzant.com
Influence of Electronic and Steric Effects on SNAr Pathways
The regioselectivity of SNAr reactions on polysubstituted aromatic rings is dictated by a combination of electronic and steric effects.
Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, are crucial for activating the aromatic ring towards nucleophilic attack. csbsju.eduwikipedia.org These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the case of ethyl 2,3-dibromo-4-fluorobenzoate, the ethyl ester group (-COOEt) is a moderate electron-withdrawing group. The fluorine atom at the C4 position, due to its high electronegativity, will be the primary site for nucleophilic attack. stackexchange.comwyzant.com
Steric Effects: The steric hindrance around a potential reaction site can significantly influence the rate of nucleophilic attack. capes.gov.brrsc.org In this compound, the bromine atom at the C3 position is ortho to the fluorine at C4, while the bromine at C2 is meta. The bromine at C3 could exert some steric hindrance to an incoming nucleophile targeting the C-F bond. However, the powerful activating effect of the fluorine atom generally overcomes this moderate steric impediment. Studies on related systems have shown that steric hindrance can significantly slow down reactions, especially with bulky nucleophiles. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differential reactivity of the halogen atoms can be exploited for regioselective functionalization.
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. libretexts.org A key advantage of this reaction is the use of non-toxic and stable organoboranes and the generation of environmentally benign byproducts. libretexts.org
In polyhalogenated aromatic compounds, the order of reactivity in Suzuki-Miyaura coupling is generally I > Br > Cl >> F. This is due to the bond dissociation energies of the carbon-halogen bonds, which decrease down the group. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step, and the weaker C-Br bond will react preferentially over the much stronger C-F bond. Thus, in this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at one of the C-Br bonds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | High | rsc.org |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 100 | High | researchgate.net |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | High | researchgate.net |
Exploration of Other Cross-Coupling Methodologies (e.g., Negishi Coupling)
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org However, they are also more sensitive to air and moisture, requiring stricter reaction conditions. wikipedia.orgyoutube.com
Similar to the Suzuki-Miyaura coupling, the Negishi reaction's selectivity is governed by the relative reactivity of the carbon-halogen bonds. Therefore, selective coupling at the C-Br positions of this compound would be anticipated. The choice between Suzuki and Negishi coupling often depends on the desired functional group tolerance and the availability of the organometallic reagent. nih.govnih.gov
Regioselective Functionalization via Differential Reactivity of Halogens
The significant difference in reactivity between bromine and fluorine in palladium-catalyzed cross-coupling reactions allows for the regioselective functionalization of this compound. The C-Br bonds can be selectively coupled, leaving the C-F bond intact for subsequent transformations.
For instance, a Suzuki-Miyaura or Negishi coupling could be performed to introduce an aryl or alkyl group at one of the bromine-substituted positions. The remaining bromine and the fluorine could then be targeted in subsequent, different coupling reactions or a nucleophilic aromatic substitution at the fluorine position. This stepwise functionalization provides a versatile strategy for the synthesis of complex, polysubstituted aromatic compounds from a single starting material. The regioselectivity between the two bromine atoms (at C2 and C3) would be influenced by steric hindrance, with the less hindered C3-Br bond likely being more reactive in some cases. However, specific catalyst and ligand combinations can also be used to control the regioselectivity of such reactions. nih.gov
Functional Group Transformations on the Ester Moiety
The ethyl ester group of this compound can undergo several fundamental reactions, including cleavage and reduction, to yield other important functional groups.
Transesterification and Ester Hydrolysis
The conversion of the ethyl ester to other esters (transesterification) or to the corresponding carboxylic acid (hydrolysis) is a key transformation. These reactions are typically catalyzed by acids or bases.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent mixture leads to the cleavage of the ester bond. This process, known as saponification, proceeds through a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which upon acidic workup, provides 2,3-dibromo-4-fluorobenzoic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., sulfuric acid, H₂SO₄) and water, the ester can be hydrolyzed to the parent carboxylic acid and ethanol (B145695). This reaction is reversible, and its equilibrium can be shifted towards the products by using a large excess of water.
Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of other alkyl esters of 2,3-dibromo-4-fluorobenzoic acid. For instance, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound.
Table 1: Representative Conditions for Ester Transformations
| Transformation | Reagents & Conditions | Product |
| Hydrolysis | 1. NaOH, H₂O/EtOH, reflux2. HCl (aq) | 2,3-Dibromo-4-fluorobenzoic acid |
| Transesterification | CH₃OH, H₂SO₄ (cat.), reflux | Mthis compound |
Reduction of the Ester to Alcohol or Aldehyde functionalities
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.
Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, (2,3-dibromo-4-fluorophenyl)methanol. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and proceeds rapidly and in high yield.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at low temperatures (e.g., -78 °C). The reaction proceeds via a stable tetrahedral intermediate which, upon aqueous workup, collapses to form the aldehyde, 2,3-dibromo-4-fluorobenzaldehyde. Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the alcohol.
Table 2: Reduction of the Ester Moiety
| Target Functionality | Reagent | Typical Conditions | Product |
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | THF, 0 °C to rt | (2,3-Dibromo-4-fluorophenyl)methanol |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | 2,3-Dibromo-4-fluorobenzaldehyde |
Reactivity of the Aromatic Halogens in Other Derivatization Strategies
The bromine atoms on the aromatic ring of this compound are key sites for derivatization, primarily through metal-catalyzed cross-coupling reactions. The differential reactivity of the halogens can sometimes be exploited for selective transformations. The bromine atom at the 2-position, being ortho to the ester group, may exhibit different reactivity compared to the bromine at the 3-position due to steric and electronic effects.
Common derivatization strategies include:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) can be used to form new carbon-carbon bonds by replacing one or both bromine atoms with aryl, heteroaryl, or alkyl groups.
Stille Coupling: This involves the reaction with an organostannane reagent catalyzed by palladium.
Heck Coupling: This reaction couples the aryl bromide with an alkene under palladium catalysis.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine.
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like Ethyl 2,3-dibromo-4-fluorobenzoate, UV-Vis spectroscopy provides insights into the conjugated π-electron system of the benzene (B151609) ring and the influence of various substituents on its electronic structure. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic for a given molecule and are sensitive to its electronic environment.
The parent chromophore in this compound is the benzene ring, which exhibits characteristic absorption bands in the UV region. These bands, originating from π → π* transitions, are influenced by the nature and position of the substituents on the ring. The substituents—two bromine atoms, a fluorine atom, and an ethyl ester group—modify the electronic properties of the benzene ring through a combination of inductive and resonance effects.
Detailed experimental UV-Vis spectral data for this compound is not widely available in the literature. However, by examining the spectra of related substituted benzoates, we can infer the expected spectral characteristics. For instance, benzoic acid and its simple esters show characteristic absorption bands that are shifted by the presence of other substituents. rsc.orgcdnsciencepub.com The presence of multiple halogen substituents, as in the case of this compound, is expected to result in a complex interplay of these electronic effects, leading to shifts in the positions and intensities of the absorption maxima compared to simpler substituted benzenes.
The study of similar compounds, such as ethyl p-hydroxybenzoate, reveals a maximum absorption at a wavelength of 259 nm when dissolved in ethanol (B145695). Research on p-hydroxybenzoic acid and its esters, including the ethyl ester, has shown that these compounds have broad absorption bands in the 200 to 400 nm region. nist.gov The specific substitution pattern in this compound, with two ortho- and one meta-bromo and fluoro substituents relative to the ester group, will uniquely influence the energy of the π → π* transitions. The steric hindrance between the ortho-substituents (bromo and the ethyl ester group) could also play a role by potentially altering the planarity of the molecule, which in turn would affect the extent of conjugation and the resulting UV-Vis spectrum.
To illustrate the effect of substitution on the UV-Vis spectra of benzoate (B1203000) derivatives, the following table presents data for related compounds.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Benzoic Acid | Water (pH 2.5) | 230, 273 | - |
| Ethyl p-Hydroxybenzoate | Ethanol | 259 | - |
| p-Chlorobenzoic Acid | - | - | 15,000 |
| p-Iodobenzoic Acid | - | - | 17,000 |
| Fluorobenzene | - | 204, 254 | - |
Computational and Theoretical Chemistry Studies
Quantum Chemical Descriptors and Molecular Property Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps):There are no published studies detailing the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or the associated energy gap for Ethyl 2,3-dibromo-4-fluorobenzoate.
Further research and publication in the field of computational chemistry would be required to generate the specific data requested for this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in atoms and bonds. wikipedia.org It provides a quantum chemical interpretation of molecular bonding and structure, translating complex wavefunctions into familiar Lewis structures with localized bonds, lone pairs, and anti-bonding orbitals. wikipedia.orgresearchgate.net
A key feature of NBO analysis is its ability to quantify delocalization and hyperconjugative effects through the examination of donor-acceptor interactions. youtube.comwisc.edu This is achieved by evaluating the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. wisc.edu Weak occupancies in valence anti-bonds signal departures from an idealized Lewis structure, indicating electron delocalization. wikipedia.org
In a theoretical study of this compound, NBO analysis would be crucial for:
Quantifying Aromatic Delocalization: Analyzing the π → π* interactions within the benzene (B151609) ring to quantify the extent of electron delocalization.
Investigating Substituent Effects: Determining the hyperconjugative interactions between the p-orbitals of the fluorine and bromine atoms and the aromatic ring. This would reveal how these halogens electronically influence the phenyl group.
A hypothetical table of significant donor-acceptor interactions for this compound is shown below to illustrate the expected type of data from an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π(C-C) ring | π(C-C) ring | High | Aromatic delocalization |
| LP(O) carbonyl | π(C=O) | Moderate | Intramolecular charge transfer |
| LP(F) | σ(C-C) ring | Low-Moderate | Hyperconjugation |
| LP(Br) | σ(C-C) ring | Low | Hyperconjugation |
| Note: This table is illustrative and does not represent actual experimental or calculated data. |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's constant electron density surface, providing a visual guide to its charge distribution. wolfram.com Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, an MEP analysis would reveal:
Nucleophilic Sites: The most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it the primary site for interaction with electrophiles.
Electrophilic Sites: Positive potential (blue) would likely be found on the hydrogen atoms of the ethyl group and potentially on the aromatic hydrogens, highlighting them as possible sites for nucleophilic attack. The carbon atom of the carbonyl group would also exhibit a degree of positive potential.
Influence of Halogens: The electronegative fluorine and bromine atoms would create complex potential distributions on the aromatic ring, influencing its reactivity towards electrophilic aromatic substitution.
The MEP surface provides critical information for understanding intermolecular interactions and predicting where the molecule might engage in hydrogen bonding or react with other charged species. researchgate.netresearchgate.net
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com The NLO response of a molecule is determined by its change in polarizability under a strong electric field, a property often found in molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT). nih.gov This is typically achieved by connecting electron-donating (D) and electron-accepting (A) groups through a π-linker. nih.gov
Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.gov For this compound, the analysis would involve:
The aromatic ring acts as the π-conjugated system.
The electron-withdrawing halogen atoms (F, Br) and the ethyl ester group influence the electronic distribution and charge asymmetry of the molecule.
Calculations would determine the magnitude of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). A high β value would suggest that the molecule has potential as an NLO material. nih.gov
Illustrative NLO Properties Table
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | Value |
| Mean Polarizability | ⟨α⟩ | Value |
| First Hyperpolarizability | β_total | Value |
| Note: This table is a template for data that would be generated from a specific NLO computational study. |
Mulliken Atomic Charge and Charge Transfer Analysis
Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, providing a quantitative picture of electron distribution. niscpr.res.in This analysis is fundamental for understanding the electronic structure, dipole moment, and reactivity of the molecule.
In the case of this compound, a Mulliken charge analysis would be expected to show:
Significant negative charges on the highly electronegative oxygen and fluorine atoms.
A positive charge on the carbonyl carbon atom, consistent with its electrophilic character.
The charge distribution across the aromatic ring, indicating the inductive and resonance effects of the bromine, fluorine, and ester substituents.
Computational Modeling of Reaction Pathways and Transition States
Beyond static properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. The highest point along this path is the transition state, and the energy required to reach it is the activation energy.
For this compound, computational modeling could be used to explore various reactions, such as:
Ester Hydrolysis: Modeling the reaction with water or hydroxide (B78521) to understand the mechanism (e.g., addition-elimination) and calculate the activation energy for the cleavage of the ester bond.
Nucleophilic Aromatic Substitution: Investigating the substitution of one of the bromine atoms by a nucleophile. This analysis would help predict which halogen is more likely to be displaced and determine the structure and energy of the Meisenheimer complex intermediate.
These studies provide invaluable, atom-level detail about reaction mechanisms that can be difficult to obtain through experimental means alone.
Role As a Synthetic Intermediate for Advanced Organic Compounds
Precursor for the Synthesis of Novel Polyhalogenated Aromatics
The inherent structure of Ethyl 2,3-dibromo-4-fluorobenzoate makes it an ideal starting material for the synthesis of other, more elaborate polyhalogenated aromatic compounds. The existing halogen atoms can be retained, modified, or replaced to introduce new functionalities. For instance, the bromine atoms can be substituted through various coupling reactions, while the fluorine atom and the ester group can undergo their own specific transformations. This step-wise modification allows for the generation of a library of novel polyhalogenated aromatics with diverse substitution patterns, which are valuable scaffolds in various fields of chemical research.
Building Block for Carbon-Framework Expansion via Coupling Reactions
The two bromine atoms on the aromatic ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon bonds. By reacting this compound with various organometallic reagents, chemists can introduce a wide array of substituents, including aryl, vinyl, and alkynyl groups. This facilitates the expansion of the carbon framework, leading to the construction of larger and more complex molecular architectures. The regioselectivity of these coupling reactions can often be controlled by the subtle differences in the electronic and steric environment of the two bromine atoms, allowing for the selective functionalization of one position over the other.
Intermediate in the Derivatization of Biologically Relevant Scaffolds
While direct applications in the synthesis of specific biologically active molecules are not extensively documented, the structural motifs accessible from this compound are pertinent to medicinal chemistry. Polyhalogenated aromatic compounds are known to be present in numerous pharmaceuticals and agrochemicals. The ability to selectively introduce different functional groups onto the benzene (B151609) ring makes this compound a potentially valuable intermediate for the synthesis of analogs of known biologically active scaffolds. This approach can be used to explore structure-activity relationships and to optimize the pharmacological properties of lead compounds.
Strategies for Orthogonal Functionalization and Late-Stage Diversification
The distinct reactivity of the C-Br and C-F bonds, as well as the ester functionality, allows for orthogonal functionalization strategies. This means that each site can be addressed chemically without affecting the others, enabling a high degree of control over the molecular design. For example, the bromine atoms can be selectively reacted under palladium catalysis, while the fluorine atom might be substituted under different conditions, such as nucleophilic aromatic substitution. The ester group can be hydrolyzed or converted to other functional groups. This orthogonality is particularly valuable in late-stage diversification, a strategy in drug discovery where a common intermediate is modified in the final steps of a synthesis to rapidly generate a library of diverse analogs for biological screening.
Conclusion and Future Research Perspectives for Ethyl 2,3 Dibromo 4 Fluorobenzoate
Challenges in Achieving High Regioselectivity and Yields in Multi-Halogenation
A primary challenge in the synthesis of polysubstituted aromatic compounds like Ethyl 2,3-dibromo-4-fluorobenzoate lies in controlling the precise placement of multiple halogen atoms on the aromatic ring. The synthesis of this specific isomer requires navigating the complex interplay of the directing effects of the substituents already present. The fluorine atom is an ortho-, para-director, while the ester group is a meta-director. Introducing two bromine atoms at the 2 and 3 positions ortho to the fluorine and ortho/meta to the ester group, respectively, is a significant regiochemical challenge.
Future research must focus on developing highly regioselective halogenation methods. Classical electrophilic bromination often leads to mixtures of isomers, resulting in low yields of the desired product and difficult purification processes. Key research directions include:
Directed Ortho-Metalation: Investigating directed metalation strategies where the existing ester or fluoro group can direct lithiation or other metalation specifically to the desired positions, followed by quenching with a bromine electrophile.
Steric and Electronic Control: The development of novel brominating agents or catalyst systems that are more sensitive to the subtle steric and electronic differences on the aromatic ring could enhance regioselectivity.
Multi-step Strategies: Designing rational, multi-step synthetic sequences that introduce the halogens in a controlled, stepwise manner, potentially using blocking groups to prevent reaction at undesired positions. For instance, the regioselective N-arylation of 4,5-dibromo-1,2,3-triazole has been achieved with high efficiency, suggesting that carefully chosen reaction partners can lead to specific isomers. nih.gov
Development of Sustainable and Catalytic Synthetic Routes
Traditional multi-step syntheses of halogenated aromatics often rely on stoichiometric reagents and harsh reaction conditions, generating significant chemical waste. A major future goal is the development of more sustainable and efficient synthetic protocols.
Key areas for research include:
Catalytic Cross-Coupling Reactions: Instead of direct halogenation, building the molecule through modern catalytic cross-coupling reactions offers a more elegant and potentially greener approach. For example, a suitably substituted di-bromo or fluoro-bromo precursor could be coupled with a partner that introduces the ester group or the final halogen. Palladium-catalyzed methods for synthesizing aromatic esters from aryl halides are well-established and could be adapted. organic-chemistry.org
C-H Activation: Direct, catalytic C-H functionalization represents an ideal, atom-economical approach. Future research could explore the development of catalyst systems capable of selectively activating and brominating the specific C-H bonds on a 4-fluorobenzoate (B1226621) precursor.
Flow Chemistry: Transferring multi-step syntheses to continuous flow reactors can improve safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, which can enhance selectivity and yield while minimizing waste.
Biocatalysis: Exploring enzymatic pathways for the halogenation or degradation of fluorobenzoic acids could offer highly selective and environmentally benign alternatives to traditional chemical methods. nih.gov
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The unique arrangement of two bromine atoms, a fluorine atom, and an ester group on the same aromatic ring makes this compound a promising scaffold for creating diverse molecular architectures. The differential reactivity of the C-Br and C-F bonds is key to its potential. The C-Br bonds are significantly more reactive in typical palladium-catalyzed cross-coupling reactions than the more robust C-F bond.
Future research should focus on selectively functionalizing this molecule:
Site-Selective Cross-Coupling: A major area of exploration is the selective reaction at either the C2-Br or C3-Br position. This would allow for the stepwise introduction of different functional groups. Achieving such selectivity often depends on subtle differences in the electronic and steric environment of the two bromine atoms and can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govacs.org This would enable the synthesis of a wide array of derivatives, such as biaryls through Suzuki coupling or anilines through Buchwald-Hartwig amination.
Derivatization via the Ester Group: The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other derivatives like amides or other esters, providing another handle for molecular diversification.
Reactions Involving the C-F Bond: While typically less reactive, the C-F bond can be activated under specific catalytic conditions, particularly in the later stages of a synthesis after the C-Br bonds have been functionalized. This opens up pathways for late-stage fluorination or defluorinative functionalization.
Integration of Computational Studies for Rational Design and Reaction Prediction
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, thereby reducing the amount of trial-and-error experimentation required in the lab. For a complex molecule like this compound, computational studies can provide invaluable insights.
Future research should integrate computational modeling to:
Predict Regioselectivity: Density Functional Theory (DFT) and other methods can be used to calculate the electron density of the aromatic ring and predict the most likely sites for electrophilic attack during halogenation, helping to rationalize and optimize synthetic conditions.
Model Reaction Mechanisms: Computational studies can elucidate the mechanisms of derivatization reactions, such as the oxidative addition step in palladium-catalyzed cross-coupling. By understanding the transition states and energy barriers involved, researchers can rationally select ligands and conditions to favor a desired selective reaction at one of the C-Br bonds.
By pursuing these research avenues, the scientific community can unlock the full synthetic potential of this compound, transforming it from a simple halogenated aromatic into a valuable and versatile tool for constructing the complex molecules of the future.
Q & A
Q. What are the standard synthetic protocols for Ethyl 2,3-dibromo-4-fluorobenzoate, and how do reaction variables influence yield?
- Methodological Answer : The synthesis typically involves bromination of a fluorobenzoate precursor. Key variables include bromine stoichiometry, temperature, and reaction time. For example, in analogous dibromo-fluorinated esters, optimal yields (e.g., 97%) were achieved using a 1:2 molar ratio of substrate to bromine at 80°C under inert atmosphere for 6 hours, with tetrabutylammonium bromide as a phase-transfer catalyst . Characterization via H/F NMR and GC-MS is critical to confirm regioselectivity and purity.
Q. Which spectroscopic and crystallographic techniques are prioritized for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR identify substituent positions and electronic environments. For brominated analogs, coupling constants (e.g., ) resolve ortho/meta/para fluorine placement .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to determine crystal structures. Discrepancies in thermal displacement parameters may require iterative refinement and validation using R-factor convergence tests .
Advanced Research Questions
Q. How can synthetic pathways be optimized to suppress di-brominated byproducts or halogen scrambling?
- Methodological Answer :
- Controlled bromination : Use stoichiometric bromine in a stepwise manner, monitoring via in-situ IR to detect intermediate mono-brominated species.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution selectivity. For example, in ethyl 2,2-dibromo-4,4,4-trifluoroacetoacetate synthesis, DMF improved regioselectivity by stabilizing transition states .
- Catalytic additives : Quaternary ammonium salts (e.g., TBAB) reduce side reactions by facilitating phase transfer in biphasic systems .
Q. What strategies resolve contradictions in crystallographic data, such as disordered bromine/fluorine positions?
- Methodological Answer :
- Twinned data handling : Use SHELXD for dual-space recycling in cases of pseudo-symmetry or twinning. For severe disorder, partial occupancy refinement or constraints may be applied .
- Validation tools : Cross-check with DFT-calculated electron density maps (e.g., using Gaussian09) to validate ambiguous positions. Discrepancies >0.05 Å in bond lengths warrant re-examination of experimental conditions .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR modeling : Train models using datasets of structurally related bromo-fluorinated esters (e.g., PubChem BioAssay data) to correlate substituent patterns with antimicrobial or enzyme-modulating activity .
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase). Validate predictions with in vitro MIC assays against Gram-positive pathogens .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
